molecular formula C14H9BrF3NO B1606604 4-bromo-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 56661-32-6

4-bromo-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No. B1606604
CAS RN: 56661-32-6
M. Wt: 344.13 g/mol
InChI Key: URMINAWTHPPDQD-UHFFFAOYSA-N
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Description

“4-bromo-N-[3-(trifluoromethyl)phenyl]benzamide” is a chemical compound with the molecular formula C14H9BrF3NO and a molecular weight of 344.13 . It belongs to the class of organic compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Molecular Structure Analysis

The molecular structure of “4-bromo-N-[3-(trifluoromethyl)phenyl]benzamide” consists of a benzamide core with a bromo and a trifluoromethyl group attached to the phenyl ring . The exact 3D structure can be determined using techniques such as X-ray crystallography or computed using molecular modeling software .


Physical And Chemical Properties Analysis

“4-bromo-N-[3-(trifluoromethyl)phenyl]benzamide” has a predicted boiling point of 295.6±40.0 °C and a predicted density of 1.578±0.06 g/cm3 at 20 °C and 760 Torr . Its pKa is predicted to be 12.09±0.70 .

properties

IUPAC Name

4-bromo-N-[3-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrF3NO/c15-11-6-4-9(5-7-11)13(20)19-12-3-1-2-10(8-12)14(16,17)18/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMINAWTHPPDQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354984
Record name 4-bromo-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-[3-(trifluoromethyl)phenyl]benzamide

CAS RN

56661-32-6
Record name 4-bromo-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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